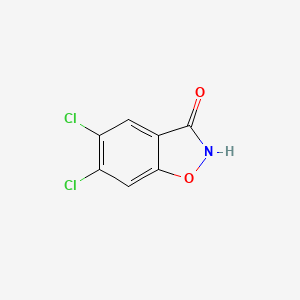
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with chlorine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, often achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Acylation: The attachment of the benzoyl group to the pyrrolidine ring, which can be facilitated by reagents such as benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction: 1-(5-Amino-2-nitrobenzoyl)pyrrolidine.
Substitution: Various substituted benzoyl pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is employed in studies investigating its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro and chlorine substituents play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(5-Chloro-2-nitrophenyl)pyrrolidine: Similar structure but lacks the benzoyl group.
1-(5-Bromo-2-nitrobenzoyl)pyrrolidine: Bromine substituent instead of chlorine.
1-(5-Chloro-2-aminobenzoyl)pyrrolidine: Amino group instead of nitro group.
Uniqueness: 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
(5-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(7-8)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKTLSLBNQIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)


![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)
![4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2973945.png)

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2973949.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)
![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973957.png)


